2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-phenylmethylidene]acetohydrazide
Description
This compound features a benzimidazole core substituted at position 1 with a benzyl group and at position 2 with a sulfanyl (-S-) linker to an acetohydrazide moiety. The hydrazide is further functionalized with an (E)-phenylmethylidene group, forming a Schiff base. Its synthesis typically involves condensing 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide with benzaldehyde derivatives under reflux in ethanol, as inferred from analogous methods in and . Structural confirmation relies on spectroscopic techniques (IR, NMR) and, in some cases, single-crystal X-ray diffraction (e.g., ).
Properties
IUPAC Name |
2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-benzylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4OS/c28-22(26-24-15-18-9-3-1-4-10-18)17-29-23-25-20-13-7-8-14-21(20)27(23)16-19-11-5-2-6-12-19/h1-15H,16-17H2,(H,26,28)/b24-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUGQEOEWTUERZ-BUVRLJJBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-phenylmethylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 1-benzyl-1H-benzimidazole-2-thiol with an appropriate hydrazide derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-phenylmethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The benzimidazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the imine group results in the formation of an amine derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural similarity to biologically active molecules makes it a candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-phenylmethylidene]acetohydrazide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, potentially inhibiting their activity. The sulfur atom and imine group may also play roles in the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
The biological and physicochemical properties of benzimidazole derivatives are highly dependent on substituents. Below is a systematic comparison with key analogs:
Structural Variations and Substituent Effects
Table 1: Comparative Analysis of Structural Analogs
Pharmacological and Physicochemical Insights
- Anti-inflammatory Activity : The parent compound and its benzyl-substituted analogs (Table 1, rows 1–4) exhibit moderate activity in carrageenan-induced edema models, as shown in . The benzyl group likely enhances membrane permeability, while electron-donating groups (e.g., 2-hydroxyphenyl in row 4) may improve target binding via H-bonding.
- Antioxidant Potential: Compounds with phenolic -OH groups (e.g., 2-hydroxyphenyl in row 4) are hypothesized to mimic the antioxidant effects seen in related 2-(ethylsulfanyl)benzohydrazides ().
- Methyl groups (row 3) may reduce steric hindrance compared to bulkier substituents.
Computational and Structural Similarity Studies
- Tanimoto Coefficients : Binary fingerprint analysis () suggests moderate similarity (>0.7) between the parent compound and analogs with phenylmethylidene groups (rows 1, 2, 4). Lower similarity is expected for furan or chlorophenyl derivatives.
- Docking and Interactions : Computational models () predict that the sulfanyl group and aromatic moieties participate in hydrophobic interactions, while the hydrazide linker may engage in hydrogen bonding.
Biological Activity
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-phenylmethylidene]acetohydrazide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 398.52 g/mol. The structure features a benzimidazole core, a sulfanyl group, and an acylhydrazone linkage, which contribute to its diverse biological interactions.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzimidazole Core : This is achieved by the condensation of o-phenylenediamine with appropriate aldehydes.
- Introduction of the Sulfanyl Group : This can be done through nucleophilic substitution reactions.
- Formation of Acetohydrazide : Hydrazine reacts with acetic anhydride to form the hydrazide moiety.
- Final Coupling : The final product is synthesized through coupling reactions under optimized conditions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of bacteria and fungi. The mechanism appears to involve intercalation with DNA, leading to disruption of replication processes (see Table 1 for specific activity data).
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| E. coli | 32 µg/mL | Bactericidal |
| S. aureus | 16 µg/mL | Bactericidal |
| C. albicans | 64 µg/mL | Fungicidal |
Anticancer Activity
The compound has shown promise in anticancer studies, particularly against various cancer cell lines. It induces apoptosis through the activation of caspase pathways and inhibits cell proliferation by interfering with cell cycle regulation.
Case Study : A study on human breast cancer cells (MCF-7) demonstrated that treatment with this compound significantly reduced cell viability at concentrations as low as 10 µM, suggesting a potent anticancer effect.
The proposed mechanism includes:
- DNA Binding : The benzimidazole moiety facilitates binding to DNA, disrupting normal cellular functions.
- Enzyme Interaction : The compound may inhibit key enzymes involved in metabolic pathways, contributing to its biological effects.
Research Findings
Recent studies have expanded on the biological activities of this compound:
- Antiviral Effects : Some investigations suggest potential antiviral properties against HIV by inhibiting reverse transcriptase activity.
- Neuroprotective Effects : Preliminary studies indicate that it may protect neuronal cells from oxidative stress-induced damage.
Q & A
Q. Basic Characterization
- NMR Spectroscopy : - and -NMR confirm the hydrazone (C=N, ~8.2 ppm) and benzimidazole (aromatic protons, 7.1–7.8 ppm) moieties .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z 431.1) .
- IR Spectroscopy : Stretching frequencies for N-H (3200–3300 cm) and C=S (1050–1250 cm) .
What preliminary biological screening assays are recommended for this compound?
Q. Basic Biological Profiling
- Antimicrobial Activity : Disk diffusion assays against S. aureus and E. coli (MIC values typically 8–32 µg/mL) .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., IC ~15 µM against MCF-7 breast cancer cells) .
- Enzyme Inhibition : Testing against COX-2 or topoisomerase II using fluorometric assays .
How can reaction conditions be optimized to improve yield and purity?
Q. Advanced Synthetic Optimization
- Solvent Selection : Ethanol/water mixtures enhance solubility of intermediates, reducing byproducts .
- Catalyst Use : Lewis acids (e.g., ZnCl) accelerate hydrazone formation (yield increase from 45% to 68%) .
- Microwave-assisted Synthesis : Reduces reaction time (4 hrs → 30 mins) while maintaining purity (>95%) .
How should researchers address contradictions in reported biological activity data?
Q. Advanced Data Analysis
- Dose-Response Curves : Confirm activity trends across multiple concentrations (e.g., biphasic responses in apoptosis assays) .
- Target Validation : Use siRNA knockdowns to verify if activity is linked to specific pathways (e.g., p53 activation) .
- Structural Analog Comparison : Compare with derivatives (e.g., 4-chloro vs. 4-nitro substituents) to identify substituent effects .
What strategies are effective for studying structure-activity relationships (SAR) in derivatives?
Q. Advanced SAR Approaches
- Substituent Variation : Replace the benzyl group with alkyl/aryl groups to assess steric/electronic effects on bioactivity (e.g., 4-methylbenzyl derivatives show 2x higher antimicrobial potency) .
- Pharmacophore Modeling : Identify critical moieties (e.g., sulfanyl group’s role in metal chelation) using Schrödinger’s Phase .
What are the solubility and stability considerations for in vitro assays?
Q. Basic Physicochemical Profiling
- Solubility : DMSO (≥50 mg/mL) for stock solutions; aqueous buffers (PBS) require <0.1% DMSO to avoid cytotoxicity .
- Stability : Degradation occurs at pH >8.0; store at -20°C under nitrogen to prevent oxidation .
How can analytical methods be validated for purity and degradation studies?
Q. Advanced Analytical Validation
- HPLC-DAD : Use C18 columns (acetonitrile/water gradient) to detect impurities (<0.5%) .
- Forced Degradation : Expose to heat (60°C), light (UV, 254 nm), and acidic/alkaline conditions to identify degradation products .
How is regioselectivity managed during benzimidazole functionalization?
Q. Advanced Synthetic Chemistry
- Directed Metalation : Use LDA (lithium diisopropylamide) to selectively sulfanylate the 2-position of benzimidazole .
- Protecting Groups : Temporarily block the 1-position with Boc groups to prevent unwanted alkylation .
What computational methods support mechanistic studies of this compound?
Q. Advanced Computational Modeling
- Molecular Docking : Autodock Vina predicts binding to DNA gyrase (binding energy ≤-8.5 kcal/mol) .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
